4-[(E)-{2-[4-(diethylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-nitrophenol
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Overview
Description
4-[(E)-{2-[4-(diethylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-nitrophenol is a complex organic compound known for its unique chemical structure and properties This compound is part of the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[4-(diethylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-nitrophenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation reaction between 4-(diethylamino)-6-(phenylamino)-1,3,5-triazine-2-carbaldehyde and 2-nitrophenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for efficiency and yield, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to streamline production and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{2-[4-(diethylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenol group can yield quinones, while reduction of the nitro group results in the formation of an amino derivative .
Scientific Research Applications
4-[(E)-{2-[4-(diethylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-nitrophenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[4-(diethylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-nitrophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazine ring and associated functional groups play a crucial role in these interactions, facilitating binding through hydrogen bonding, hydrophobic interactions, and other non-covalent forces .
Comparison with Similar Compounds
Similar Compounds
4-(diethylamino)-2-hydroxybenzaldehyde: Shares the diethylamino group but lacks the triazine ring and nitrophenol moiety.
4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl derivatives: Similar triazine core but different substituents, leading to varied chemical properties and applications.
Uniqueness
4-[(E)-{2-[4-(diethylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-nitrophenol stands out due to its combination of functional groups, which confer unique chemical reactivity and potential for diverse applications. The presence of both diethylamino and nitrophenol groups, along with the triazine ring, makes it a versatile compound in synthetic chemistry and research .
Properties
Molecular Formula |
C20H22N8O3 |
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Molecular Weight |
422.4 g/mol |
IUPAC Name |
4-[(E)-[[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-nitrophenol |
InChI |
InChI=1S/C20H22N8O3/c1-3-27(4-2)20-24-18(22-15-8-6-5-7-9-15)23-19(25-20)26-21-13-14-10-11-17(29)16(12-14)28(30)31/h5-13,29H,3-4H2,1-2H3,(H2,22,23,24,25,26)/b21-13+ |
InChI Key |
PDVOAFIEXJQDIY-FYJGNVAPSA-N |
Isomeric SMILES |
CCN(CC)C1=NC(=NC(=N1)N/N=C/C2=CC(=C(C=C2)O)[N+](=O)[O-])NC3=CC=CC=C3 |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)NN=CC2=CC(=C(C=C2)O)[N+](=O)[O-])NC3=CC=CC=C3 |
Origin of Product |
United States |
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